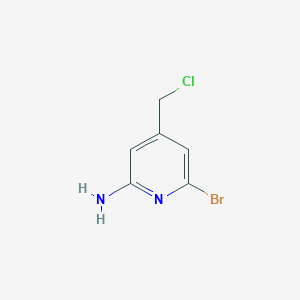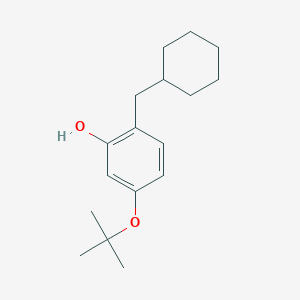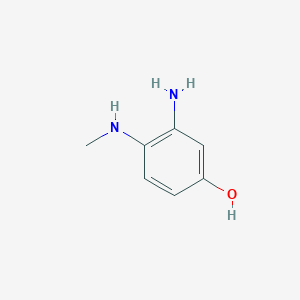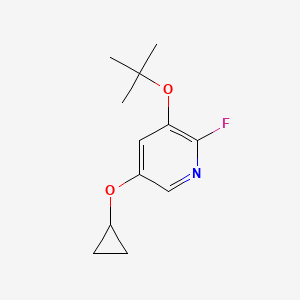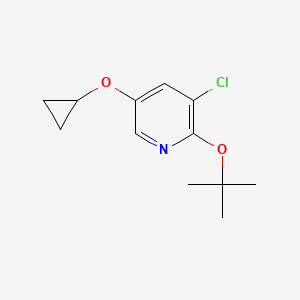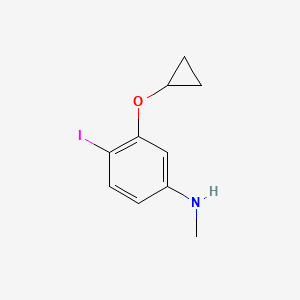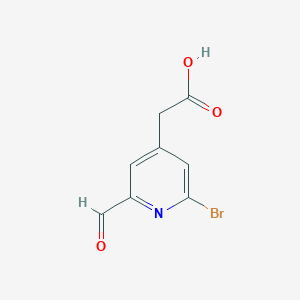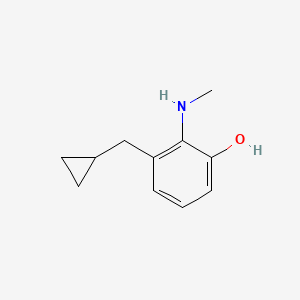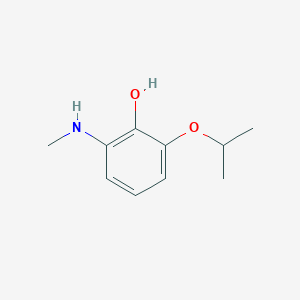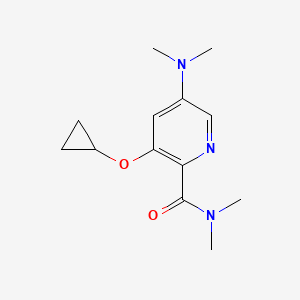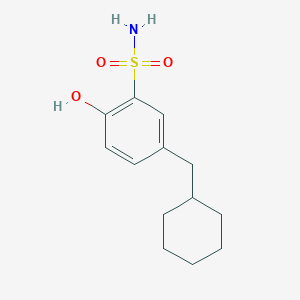
5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide: is an organic compound that features a cyclohexylmethyl group attached to a hydroxybenzenesulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl chloride with 2-hydroxybenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group in 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products:
Oxidation: Formation of cyclohexylmethyl ketone or aldehyde derivatives.
Reduction: Formation of cyclohexylmethyl amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its sulfonamide group is known to interact with certain enzymes, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create derivatives with enhanced pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexylmethyl group can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylmethylamine: Similar in structure but lacks the hydroxybenzenesulfonamide moiety.
2-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group.
Cyclohexylmethyl sulfonamide: Similar but lacks the hydroxy group on the benzene ring.
Uniqueness: 5-(Cyclohexylmethyl)-2-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxybenzenesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H19NO3S |
|---|---|
Molekulargewicht |
269.36 g/mol |
IUPAC-Name |
5-(cyclohexylmethyl)-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c14-18(16,17)13-9-11(6-7-12(13)15)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H2,14,16,17) |
InChI-Schlüssel |
DEXTYVGXDVOCIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




